![molecular formula C19H21NO4S2 B2540921 N-(2-(ベンゾ[b]チオフェン-2-イル)-2-ヒドロキシプロピル)-4-メトキシ-3-メチルベンゼンスルホンアミド CAS No. 2034263-76-6](/img/structure/B2540921.png)

N-(2-(ベンゾ[b]チオフェン-2-イル)-2-ヒドロキシプロピル)-4-メトキシ-3-メチルベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

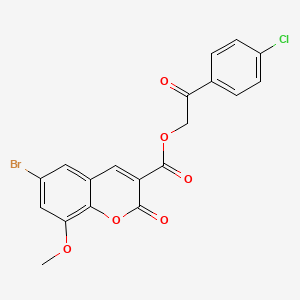

The compound "N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities and chemical properties due to the presence of a benzenesulfonamide moiety, which is a common feature in many biologically active compounds. The benzenesulfonamide group is known to interact with various enzymes and receptors, making it a valuable scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions. For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Similar synthetic strategies could be applied to the target compound, with the appropriate benzo[b]thiophen-2-yl and hydroxypropyl precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . These techniques provide detailed information about the bond lengths, bond angles, and overall geometry of the molecule. For instance, the crystal structure of N-(4-Methoxyphenyl)benzenesulfonamide revealed a disordered benzene ring and the formation of infinite polymeric chains due to intermolecular hydrogen bonding .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent for a variety of substrates, including phenols and aromatic amines . The reactivity of the target compound could be explored in similar chlorination reactions, as well as in the formation of Schiff bases, as demonstrated by the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For instance, the presence of methoxy and methyl groups can impact the molecule's solubility, boiling point, and melting point . Theoretical calculations, such as density functional theory (DFT), can predict properties like molecular electrostatic potential, natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

科学的研究の応用

腐食防止

チオフェン誘導体は、工業化学において腐食防止剤として使用されています . 金属を腐食から保護する能力により、パイプライン、貯蔵タンク、金属構造物などのコーティングなど、さまざまな用途で価値があります。

有機半導体

チオフェンを介した分子は、有機半導体の発展において重要な役割を果たします。 これらの材料は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)に適用されています . 独自の電子特性により、電子デバイスでの使用に適しています。

薬理学的特性

チオフェン環系を含む分子は、いくつかの薬理学的特性を示します。

- 抗がん剤: 一部のチオフェン誘導体は、抗がん活性を示すことが実証されています .

- 抗炎症: チオフェンは抗炎症作用を有しており、薬物開発に役立つ可能性があります .

- 抗菌: 特定のチオフェン系化合物は、有望な抗菌の可能性を示しています .

- 降圧および抗アテローム性動脈硬化: チオフェン含有化合物は、血圧や心血管の健康に有益な効果がある可能性があります .

薬物例

チオフェン骨格を持つ注目すべき薬物には以下のようなものがあります。

作用機序

Target of action

Thiophene-based analogs, which this compound is a part of, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .

Result of action

Based on the pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c1-13-10-15(8-9-16(13)24-3)26(22,23)20-12-19(2,21)18-11-14-6-4-5-7-17(14)25-18/h4-11,20-21H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJBDXKXPVSHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-phenylpropyl)oxamide](/img/structure/B2540842.png)

![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)

![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide](/img/structure/B2540855.png)

![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)